3,3-Dimethyl-2,4-dihydrochromene-4-carboxylic acid
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Overview
Description
3,3-Dimethyl-2,4-dihydrochromene-4-carboxylic acid, also known as Apocynin, is a natural product with the molecular formula C12H14O3 and a molecular weight of 206.241 g/mol. This compound has garnered significant interest due to its promising properties in various fields of research, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyl-2,4-dihydrochromene-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,3-dimethyl-2-butanone with salicylaldehyde in the presence of a base, followed by acidification to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 3,3-Dimethyl-2,4-dihydrochromene-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the chromene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
3,3-Dimethyl-2,4-dihydrochromene-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound exhibits antioxidant properties and is used in studies related to oxidative stress and cellular protection.
Medicine: Apocynin has been investigated for its potential anti-inflammatory and neuroprotective effects, making it a candidate for therapeutic applications in diseases such as Alzheimer’s and Parkinson’s.
Industry: The compound is used in the development of new materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-2,4-dihydrochromene-4-carboxylic acid involves its ability to inhibit the assembly of NADPH oxidase, an enzyme complex responsible for the production of reactive oxygen species (ROS). By preventing the formation of ROS, the compound exerts its antioxidant effects, protecting cells from oxidative damage. This mechanism is particularly relevant in the context of inflammatory and neurodegenerative diseases.
Comparison with Similar Compounds
- 2,2-Dimethylchroman-6-carboxylic acid
- 3,3-Dimethyl-4,4-diamino-dicyclohexyl-methane
- 3,3-Dimethyl-2,4-dihydrochromene-4-carboxylic acid derivatives
Uniqueness: this compound stands out due to its specific structural features and its ability to inhibit NADPH oxidase. This unique mechanism of action differentiates it from other similar compounds, making it a valuable tool in research and potential therapeutic applications.
Properties
IUPAC Name |
3,3-dimethyl-2,4-dihydrochromene-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-12(2)7-15-9-6-4-3-5-8(9)10(12)11(13)14/h3-6,10H,7H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKLKLTIKSHAMMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=CC=CC=C2C1C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1781596-14-2 |
Source
|
Record name | 3,3-dimethyl-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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